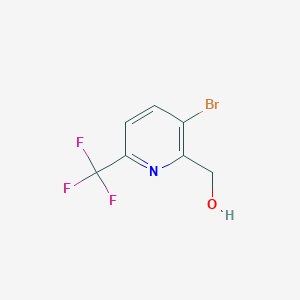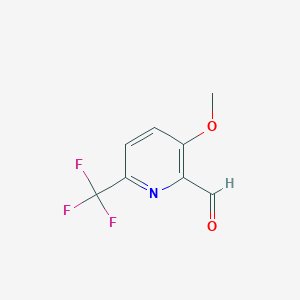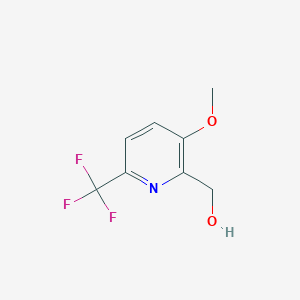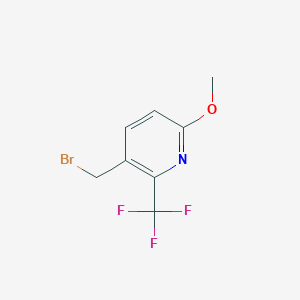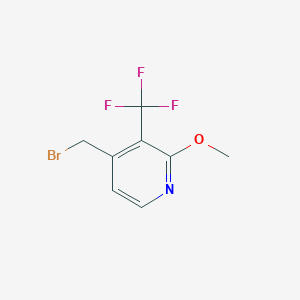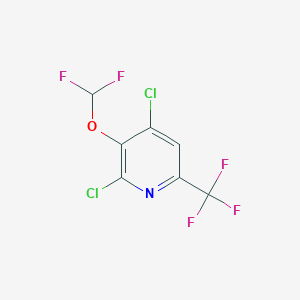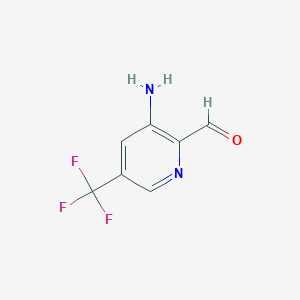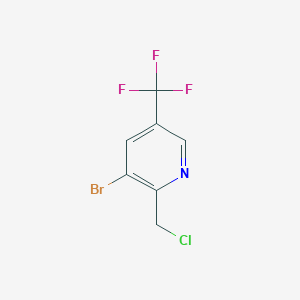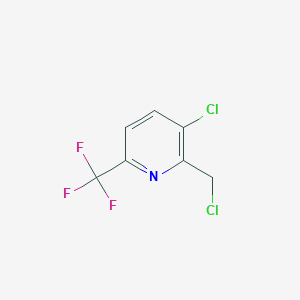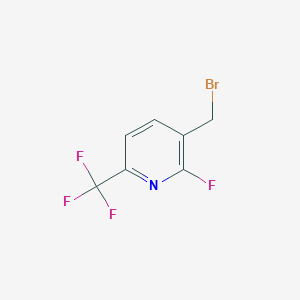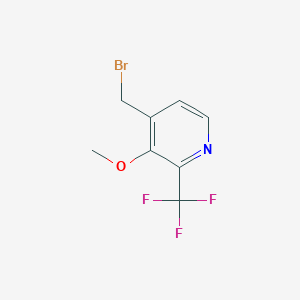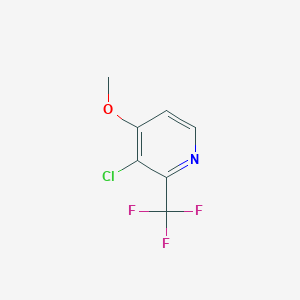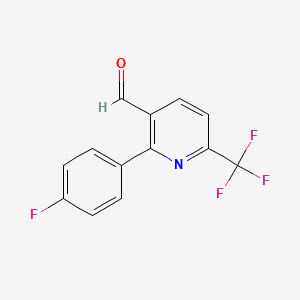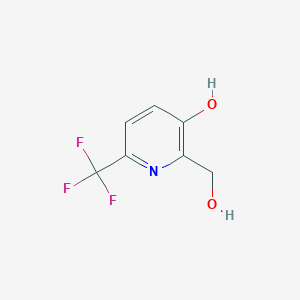
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
Descripción general
Descripción
“(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound that belongs to the class of trifluoromethylpyridines . It contains a pyridine ring, a trifluoromethyl group, and a methanol group .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol” includes a pyridine ring, a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a methanol group . The presence of these groups bestows many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
-
Pharmaceutical Chemistry
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA . The trifluoromethyl (TFM, -CF3) group is a common feature in many of these drugs .
- Method : The synthesis of these drugs often involves the incorporation of the TFM group into potential drug molecules .
- Results : These drugs have been found to exhibit numerous pharmacological activities .
-
Chemical Research
- Application : 2-Chloro-4-(trifluoromethyl)pyrimidine has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not provided in the source .
-
Organic Chemistry
- Application : Chloro (trifluoromethyl)pyridines derivatives are used as model substrates for regioexhaustive functionalization .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not provided in the source .
-
Agrochemical Industry
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests .
- Method : The synthesis of these agrochemicals involves the incorporation of the TFMP group into potential agrochemical molecules .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
Pharmaceutical and Veterinary Industries
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Method : The synthesis of these drugs often involves the incorporation of the TFMP group into potential drug molecules .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Antibacterial Research
- Application : 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) is used in research for developing antibacterial agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not provided in the source .
-
Chemical Synthesis
- Application : 2-Chloro-3-(trifluoromethyl)pyridine, a compound similar to the one you asked about, can be used to produce several commercial products .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not provided in the source .
-
Medicinal Chemistry
- Application : Ubrogepant, a drug that contains a trifluoromethyl group, is used for acute migraine with or without visual disturbances .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not provided in the source .
-
Antibacterial Research
- Application : A compound similar to the one you asked about, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl), is used in research for developing antibacterial agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not provided in the source .
Direcciones Futuras
Trifluoromethylpyridines, including “(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propiedades
IUPAC Name |
[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSWXQKZWKMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



